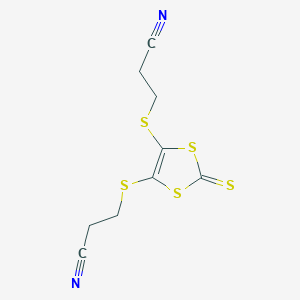

4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

Description

Properties

IUPAC Name |

3-[[5-(2-cyanoethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S5/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMGXZWMQXEMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=S)S1)SCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384744 | |

| Record name | 3,3'-[(2-Sulfanylidene-2H-1,3-dithiole-4,5-diyl)disulfanediyl]dipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132765-35-6 | |

| Record name | 3,3'-[(2-Sulfanylidene-2H-1,3-dithiole-4,5-diyl)disulfanediyl]dipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione, a key building block in the fields of materials science and organic synthesis. The document details a robust two-step synthetic pathway, commencing with the preparation of the pivotal precursor, sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), from carbon disulfide. Subsequently, a detailed protocol for the S-alkylation of the dmit salt with a suitable cyanoethylating agent is presented. The guide elucidates the underlying reaction mechanisms, provides detailed experimental procedures, and discusses methods for the purification and characterization of the target compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic process.

Introduction: Significance and Applications

This compound is a versatile sulfur-rich heterocyclic compound. Its unique molecular structure, featuring the 1,3-dithiole-2-thione core functionalized with two cyanoethylthio side chains, imparts valuable properties that are leveraged in several advanced applications.

-

Materials Science : This compound is a crucial precursor in the synthesis of tetrathiafulvalene (TTF) derivatives.[1] TTF and its analogues are renowned for their electron-donating capabilities, which allow them to form highly conductive charge-transfer salts and organic conductors.[2] The cyanoethyl groups in the target molecule can be further manipulated, offering a handle for creating more complex and functionalized TTF systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.[3]

-

Organic Synthesis : As a multifunctional building block, this compound serves as a platform for the synthesis of a variety of complex sulfur-containing molecules.[3] The thioether linkages and terminal nitrile groups are amenable to a wide range of chemical transformations.

-

Agrochemicals : The unique chemical scaffold of this molecule has also led to its exploration as a precursor for novel pesticides and herbicides, where the specific arrangement of sulfur and nitrogen atoms can be tailored to achieve desired biological activity.[3]

This guide will provide a detailed and practical approach to the synthesis of this important compound, empowering researchers to reliably produce it in a laboratory setting.

The Synthetic Pathway: An Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of a key intermediate, the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit). The second step is the subsequent dialkylation of this salt with a suitable cyanoethylating agent.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)

The synthesis of the Na₂dmit precursor is based on the reduction of carbon disulfide with metallic sodium in an anhydrous aprotic solvent.[4][5]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Carbon Disulfide | CS₂ | 76.14 | (To be calculated) | (To be calculated) |

| Sodium | Na | 22.99 | (To be calculated) | (To be calculated) |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | (To be calculated) | - |

Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with dry nitrogen.

-

Solvent and Reagent Addition: Anhydrous DMF is added to the flask, followed by finely cut pieces of metallic sodium. The suspension is stirred under a nitrogen atmosphere.

-

Reaction with Carbon Disulfide: Carbon disulfide is dissolved in anhydrous DMF and added dropwise to the stirred suspension of sodium in DMF at a controlled temperature (typically between 0 and 10 °C). The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred for several hours at room temperature after the addition is complete. The progress of the reaction can be monitored by observing the consumption of sodium. Upon completion, the resulting dark-colored solution containing Na₂dmit can be used directly in the next step or the product can be isolated.

-

Isolation (Optional): For isolation, the reaction mixture is filtered under nitrogen to remove any unreacted sodium. The product can be precipitated by the addition of a non-polar solvent like diethyl ether. The solid is then collected by filtration, washed with diethyl ether, and dried under vacuum.

Causality and Trustworthiness:

The use of an anhydrous aprotic solvent like DMF is crucial as sodium reacts violently with protic solvents.[5] The reaction is performed under an inert atmosphere to prevent the oxidation of the highly reactive sodium and the resulting dithiolate salt. The controlled addition of carbon disulfide is necessary to manage the exothermicity of the reaction.

Step 2: Synthesis of this compound

This step involves the S-alkylation of the in situ generated or isolated Na₂dmit with a suitable cyanoethylating agent, such as 3-bromopropionitrile or 3-chloropropionitrile, via a nucleophilic substitution reaction.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Na₂dmit solution in DMF (from Step 1) or isolated Na₂dmit | Na₂C₃S₅ | 242.31 | (To be calculated) | (To be calculated) |

| 3-Bromopropionitrile | C₃H₄BrN | 133.98 | (To be calculated) | (To be calculated) |

| Anhydrous Acetone or DMF | C₃H₆O / C₃H₇NO | - | (To be calculated) | - |

Protocol:

-

Reaction Setup: The solution of Na₂dmit in DMF from the previous step is cooled in an ice bath. If using isolated Na₂dmit, it is dissolved in anhydrous acetone or DMF in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Alkylating Agent: 3-Bromopropionitrile (or a similar 3-halopropionitrile) is added dropwise to the stirred solution of Na₂dmit. A slight molar excess of the alkylating agent is typically used to ensure complete dialkylation.

-

Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting material.

-

Work-up and Extraction: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound as a solid.

Causality and Trustworthiness:

The dithiolate anions of the dmit salt are potent nucleophiles that readily attack the electrophilic carbon of the 3-halopropionitrile, displacing the halide ion in a classic SN2 reaction. The use of a polar aprotic solvent like DMF or acetone facilitates this type of reaction. The aqueous work-up is designed to remove the inorganic salts (sodium bromide) and any remaining water-soluble impurities. Column chromatography is a standard and reliable method for purifying organic compounds of this nature.

Reaction Mechanism

The overall synthesis involves two key mechanistic steps:

-

Formation of the Dmit Dianion: This proceeds via a reduction of carbon disulfide by sodium metal. The reaction is complex but is understood to involve the transfer of electrons from sodium to the carbon disulfide molecules, leading to the formation of the C₃S₅²⁻ dianion.[4]

-

S-Alkylation: This is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The dithiolate anions of the dmit salt act as nucleophiles, attacking the electrophilic carbon atom attached to the halogen in the 3-halopropionitrile. The reaction proceeds with the inversion of configuration at the electrophilic carbon (though not relevant here as it is not a stereocenter) and results in the formation of two new carbon-sulfur bonds.

Figure 2: Simplified mechanism of the S-alkylation step.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyanoethylthio groups and the dithiolethione core.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) and C=S (thione) functional groups.

-

Elemental Analysis: This will provide the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₉H₈N₂S₅.

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a valuable building block for advanced materials and organic synthesis. The two-step approach, involving the preparation of the Na₂dmit precursor followed by S-alkylation, is a robust and scalable method. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this important compound for their scientific endeavors.

References

-

An expedient, cost effective large scale synthesis of tetrathiafulvalene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ResearchGate. Available at: [Link]

-

Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. ResearchGate. Available at: [Link]

-

Synthesis of tetrathiafulvalene polymers. Journal of Materials Chemistry. Available at: [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Wikipedia. Available at: [Link]

-

Synthesis of novel tetrathiafulvalene derivatives with thiacrowns. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Tetrathiafulvalene derivative precursors, tetrathiafulvalene derivatives, and processes for producing them. Google Patents.

-

Recent Advances in Design and Synthesis of Diselenafulvenes, Tetraselenafulvalenes, and Their Tellurium Analogs and Application for Materials Sciences. National Institutes of Health. Available at: [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Grokipedia. Available at: [Link]

-

Preparation of (R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses. Available at: [Link]

-

This compound. Chem-Impex. Available at: [Link]

-

This compound >98.0%(HPLC)(N) 1g. Laboratory Discounter. Available at: [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. National Institutes of Health. Available at: [Link]

-

A New Approach to 4-Alkylthio-1,3-dithiole-2-thione: An Unusual Reaction of a Zinc Complex of 1,3-Dithole-2-thione-4,5-dithiolate. ResearchGate. Available at: [Link] 16.[6][7]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione: Synthesis, Properties, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical guide on 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione, a versatile organosulfur compound pivotal in the advancement of materials science and organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. Instead, it offers a deep dive into the causality behind experimental choices, the intrinsic properties of this molecule, and its significant applications, particularly in the realm of organic electronics. As a Senior Application Scientist, my goal is to provide not just the "what" but the "why," grounding every piece of information in established scientific principles and peer-reviewed literature.

Core Identification and Physicochemical Properties

This compound is a multifaceted molecule recognized for its utility as a building block in the synthesis of complex organic structures.[1] Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 132765-35-6 | [2] |

| Molecular Formula | C₉H₈N₂S₅ | [2] |

| Molecular Weight | 304.48 g/mol | [2] |

| Appearance | Light yellow to amber to dark green crystalline powder | [2] |

| Melting Point | 81 - 85 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

The Strategic Synthesis of this compound

The synthesis of this compound is a cornerstone of its application, often starting from the precursor bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate, commonly referred to as [TBA]₂[Zn(dmit)₂]. This synthetic route is favored for its efficiency and the high purity of the resulting product.

Conceptual Framework of the Synthesis

The synthesis is conceptually a nucleophilic substitution reaction. The dmit dianion, stabilized within the zincate complex, acts as a potent nucleophile. The sulfur atoms of the dmit ligand attack an electrophilic source of the 2-cyanoethyl group, typically an activated species like acrylonitrile. The cyanoethyl groups serve a dual purpose: they act as protecting groups for the reactive thiolates and enhance the solubility of the molecule in organic solvents, facilitating its purification and subsequent use in further synthetic steps.

Experimental Protocol: A Representative Synthesis

Materials:

-

Bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate ([TBA]₂[Zn(dmit)₂])

-

Acrylonitrile

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate in anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the solution under a nitrogen atmosphere, add acrylonitrile dropwise to the reaction mixture at room temperature. The stoichiometry should be carefully controlled to ensure the alkylation of both thiolate groups.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the desired product.

-

Workup: Upon completion of the reaction, pour the reaction mixture into a large volume of cold water. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether to remove any residual starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pivotal Role in Materials Science and Organic Electronics

The true significance of this compound lies in its application as a precursor to tetrathiafulvalene (TTF) derivatives, which are integral components of modern organic electronic devices.

A Gateway to Tetrathiafulvalene (TTF) Derivatives

The 1,3-dithiole-2-thione core is a fundamental building block for the synthesis of TTF and its analogues. The cyanoethylthio groups in this compound are strategically employed as protecting groups. They can be selectively removed under specific reaction conditions to reveal the reactive thiolates, which can then undergo coupling reactions to form the extended π-systems characteristic of TTF derivatives. This modular approach allows for the synthesis of a wide variety of functionalized TTFs with tailored electronic properties.

Sources

An In-Depth Technical Guide to the Chemical Properties of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione, a versatile sulfur-containing heterocyclic compound. We will delve into its core chemical properties, synthesis, spectral characteristics, and potential applications, offering insights grounded in established chemical principles.

Introduction and Significance

This compound is a notable derivative of the 1,3-dithiole-2-thione scaffold. Its structure, featuring two cyanoethylthio side chains, imparts unique electronic and reactive properties. This compound serves as a valuable building block in the realms of materials science and organic synthesis.[1] Specifically, it is a key precursor in the development of conductive polymers and organic semiconductors, which are integral to the fabrication of advanced electronic devices.[1] Furthermore, its unique chemical architecture allows for modifications that can influence biological activity, suggesting potential applications in the agrochemical sector.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S₅ | [2] |

| Molecular Weight | 304.48 g/mol | [2] |

| CAS Number | 132765-35-6 | [2] |

| Appearance | Orange Platelet (Crystalline Form) | [3] |

| Melting Point | 439(1) K (166°C) | [3] |

| Monoisotopic Mass | 303.9291 Da | [4] |

Molecular Structure and Crystallography

The three-dimensional arrangement of atoms in a molecule is fundamental to its reactivity and interactions. The crystal structure of this compound has been determined by X-ray crystallography.[2][3]

The molecule crystallizes in the triclinic space group P-1.[3] The core 1,3-dithiole-2-thione ring is essentially planar. The two cyanoethylthio side chains exhibit a degree of conformational flexibility. The packing of the molecules in the crystal lattice is influenced by short intermolecular S···S and S···N interactions, leading to the formation of a one-dimensional double molecular chain structure.[3]

Caption: 2D representation of this compound.

Synthesis

The synthesis of this compound typically proceeds via the alkylation of the corresponding dithiolate precursor, 4,5-dimercapto-1,3-dithiole-2-thione (dmit). The dmit dianion is a versatile nucleophile that can be generated in situ and reacted with appropriate electrophiles.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of alkylating 4,5-dimercapto-1,3-dithiole-2-thione with acrylonitrile via a Michael addition reaction.

Materials:

-

4,5-Dimercapto-1,3-dithiole-2-thione (dmit)

-

Acrylonitrile

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

-

Formation of the Dianion: Anhydrous solvent is added to the flask, followed by the addition of 4,5-dimercapto-1,3-dithiole-2-thione. The mixture is stirred to form a suspension.

-

The base (e.g., 2.2 equivalents of sodium hydride) is carefully added portion-wise to the suspension at 0 °C. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases and a clear solution of the dmit dianion is formed.

-

Alkylation Reaction: Acrylonitrile (2.5 equivalents) is added dropwise to the solution of the dmit dianion at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The dmit dianion is sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere prevents its degradation and ensures a higher yield of the desired product.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the dmit dianion is a strong base and will readily react with any protic species, such as water, which would lead to the formation of byproducts and a lower yield.

-

Stepwise Addition of Base: The portion-wise addition of a strong base like sodium hydride at low temperature helps to control the exothermic reaction and prevent any unwanted side reactions.

-

Michael Addition: Acrylonitrile serves as a Michael acceptor, and the nucleophilic sulfur atoms of the dmit dianion attack the β-carbon of the acrylonitrile in a conjugate addition reaction.

Spectroscopic Properties

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two characteristic triplets corresponding to the two methylene groups of the cyanoethylthio side chains.

-

-S-CH₂-CH₂-CN: A triplet around δ 2.8-3.2 ppm.

-

-S-CH₂-CH₂-CN: A triplet around δ 2.5-2.9 ppm.

The exact chemical shifts will be influenced by the solvent used for the measurement.

5.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide more detailed structural information. The expected chemical shifts for the different carbon environments are summarized below.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=S (Thione) | 200 - 220 |

| C=C (Dithiole ring) | 120 - 140 |

| C≡N (Nitrile) | 115 - 125 |

| -S-CH₂- | 30 - 40 |

| -CH₂-CN | 15 - 25 |

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=S (Thione) | 1050 - 1250 | Strong |

| C=C (Dithiole ring) | 1500 - 1600 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

5.4. Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 304. The fragmentation pattern would likely involve the cleavage of the C-S bonds of the side chains and the loss of small neutral molecules.

Predicted Fragmentation Pathways:

Caption: Plausible mass spectrometry fragmentation pathways.

Reactivity

The reactivity of this compound is governed by the various functional groups present in the molecule.

-

Nucleophilic Sulfur Atoms: The sulfur atoms of the thioether linkages are nucleophilic and can react with electrophiles. For instance, they can be oxidized or participate in further alkylation reactions under specific conditions.

-

Thione Group: The thione group (C=S) can undergo various reactions. It can be converted to a ketone (C=O) using oxidizing agents. It can also act as a dienophile in cycloaddition reactions.

-

Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing avenues for further functionalization of the molecule.

-

Deprotection of the Cyanoethyl Groups: The 2-cyanoethyl group is a known protecting group for thiols. It can be removed under basic conditions, such as treatment with cesium hydroxide, to regenerate the free thiol. This reactivity is particularly useful for synthesizing metal-dithiolene complexes.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research:

-

Materials Science: As a precursor to tetrathiafulvalene (TTF) derivatives and other sulfur-rich materials, it plays a crucial role in the development of organic conductors and superconductors.[1] The ability to form extended π-conjugated systems is key to these applications.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic systems. The various functional groups offer multiple handles for chemical modification.[1]

-

Coordination Chemistry: Upon deprotection of the cyanoethyl groups, the resulting 4,5-dimercapto-1,3-dithiole-2-thione can act as a ligand to form coordination complexes with various transition metals. These complexes have interesting electronic and magnetic properties.

Conclusion

This compound is a multifunctional molecule with a rich chemistry. Its well-defined structure, coupled with the reactivity of its various functional groups, makes it a compound of significant interest for chemists working in materials science, organic synthesis, and coordination chemistry. This guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers and scientists looking to explore the potential of this versatile sulfur-containing heterocycle.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link]

-

PubChem. 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

PubMed. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d 6. [Link]

-

The Royal Society of Chemistry. Light-triggered self assembly of a dichromonyl compound in water - Supporting Information. [Link]

-

OSTI.GOV. Sulfur solubility in pure and mixed organic solvents. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. 4,5-Bis(2-cyanoethylsulfanyl)-1,2-dithiole-3-thione. [Link]

-

ResearchGate. Alkylation of Malononitrile and its Dimer with α-Bromketones. [Link]

-

ResearchGate. Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. [Link]

-

ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). [Link]

-

ScienceDirect. Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. [Link]

-

PubMed. Sulphur Containing Heterocyclic Compounds as Anticancer Agents. [Link]

-

INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Scribd. FT-IR Spectrum Table. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

Executive Summary: This technical guide provides an in-depth analysis of the spectroscopic properties of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Leveraging theoretical principles and comparative data from related structures, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Standardized protocols for data acquisition are also presented, offering a framework for empirical validation. This guide is intended for researchers and professionals in materials science and drug development who utilize sulfur-rich heterocyclic compounds as versatile synthetic building blocks.

Introduction to the Molecule

Chemical Identity and Physicochemical Properties

This compound is a sulfur-rich heterocyclic compound. Its core structure is the 1,3-dithiole-2-thione ring, which is functionalized at the 4 and 5 positions with 2-cyanoethylthio side chains. This molecule is a derivative of the extensively studied 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) ligand system, which is a cornerstone in the development of organic conductors and superconductors.[1][2] The presence of five sulfur atoms imparts unique electronic properties, while the terminal nitrile groups offer sites for further chemical modification.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂S₅ | [3] |

| Molecular Weight | 304.48 g/mol | [4] |

| Exact Mass | 303.92910413 Da | [3] |

| CAS Number | 132765-35-6 | [3][4] |

| Appearance | Light yellow to amber to dark green crystalline powder | [4] |

| Melting Point | 81 - 85 °C | [4][5] |

Scientific Context and Applications

The scientific interest in this molecule stems from its structural relation to the DMIT framework, a key component in materials science for creating conductive polymers and organic semiconductors.[1][4] The specific cyanoethylthio substitutions modulate the electronic properties and solubility of the core, making it a versatile building block in organic synthesis.[4] Furthermore, its potential as a precursor for novel agrochemicals is also being explored.[4] Understanding its spectroscopic signature is paramount for quality control during synthesis and for elucidating its role in complex chemical reactions.

Molecular Structure and Spectroscopic Correlations

The molecular structure's symmetry is a critical factor in interpreting its spectroscopic data. The two cyanoethylthio arms are chemically equivalent, which simplifies the NMR spectra by reducing the number of unique signals.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 or 500 MHz) to ensure a homogeneous magnetic field. [6]3. ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Analysis

The structure of this compound contains several IR-active functional groups. The most diagnostic peaks are expected from the nitrile and thione groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (sp³) | 2950 - 2850 | Medium | From the methylene (-CH₂-) groups in the side chains. [7] |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium, Sharp | This is a highly characteristic and reliable absorption for the nitrile group. |

| C=C Stretch (Dithiole) | 1650 - 1550 | Variable | The C=C bond within the dithiole ring. Its intensity can be weak due to the symmetry. |

| C=S Stretch (Thione) | 1250 - 1020 | Strong | A strong absorption is expected for the thione functional group. [8] |

| C-S Stretch | 800 - 600 | Medium | Multiple C-S bonds are present, leading to absorptions in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 4. Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and offering structural clues.

Fragmentation Analysis

The molecular formula C₉H₈N₂S₅ corresponds to a monoisotopic mass of 303.9291 Da, which is the expected value for the molecular ion [M]⁺•. [3]Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. A primary fragmentation pathway would involve the cleavage of the C-S bonds of the side chains.

-

Molecular Ion [M]⁺•: m/z ≈ 304

-

Key Fragments:

-

Loss of a cyanoethyl radical (•CH₂CH₂CN): m/z ≈ 250

-

Loss of a cyanoethylthio radical (•S-CH₂CH₂CN): m/z ≈ 217

-

Experimental Protocol: Mass Spectrometry (GC-MS or Direct Infusion ESI-MS)

-

Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For direct infusion ESI-MS, dissolve in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Method Development:

-

GC-MS: Select a suitable capillary column (e.g., DB-5ms) and develop a temperature program that allows for the elution of the compound without decomposition. The mass spectrometer is typically operated in electron ionization (EI) mode. [9] * ESI-MS: Infuse the sample solution directly into the ESI source. Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal for the protonated molecule [M+H]⁺ or other adducts.

-

-

Data Acquisition: Acquire mass spectra across a relevant m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The 1,3-dithiole-2-thione core is a known chromophore, and its electronic absorption spectrum is expected to show characteristic bands.

Electronic Transition Analysis

The electronic spectrum of the 1,3-dithiole-2-thione chromophore is characterized by intense π → π* transitions and weaker n → π* transitions. [10]

-

π → π Transitions:* These are typically strong absorptions occurring at shorter wavelengths (in the UV region, < 350 nm). They arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the dithiole ring.

-

n → π Transitions:* These are weaker absorptions occurring at longer wavelengths (in the visible or near-UV region, > 350 nm). They involve the promotion of non-bonding electrons (from the sulfur lone pairs) to π* antibonding orbitals. These transitions are often responsible for the color of thione-containing compounds.

Based on studies of related DMIT complexes, strong intra-ligand π → π* transitions are expected. [10]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrument Setup: Use a matched cuvette containing the pure solvent to record a baseline correction.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm. 4. Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration is known accurately, calculate the molar extinction coefficients (ε).

Summary

The spectroscopic profile of this compound is well-defined by its constituent functional groups and molecular symmetry. NMR spectroscopy is expected to show five unique carbon signals and two proton triplets, confirming the symmetrical structure. IR spectroscopy provides clear signatures for the nitrile (C≡N) and thione (C=S) groups. Mass spectrometry confirms the molecular weight and shows predictable fragmentation patterns, while UV-Vis spectroscopy reveals the electronic transitions characteristic of the 1,3-dithiole-2-thione chromophore. This comprehensive spectroscopic guide serves as a foundational reference for the characterization and utilization of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2818208, this compound. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 13C n.m.r. data in CDCl3 solution. Retrieved January 12, 2026, from [Link]

-

Nielsen, M. B., & Hammerich, O. (2008). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ChemInform, 39(32). [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. Retrieved January 12, 2026, from [Link]

-

Müller, H., & Bourcet, L. (2021).-[6][11]Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(07), 1817-1822. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). UV-vis spectra (190-900 nm) of [M(dmit)2]−1 and [M(dmio)2]−1. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Organic dyes with intense light absorption. Retrieved January 12, 2026, from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. Retrieved January 12, 2026, from [Link]

-

Laboratoriumdiscounter. (n.d.). This compound >98.0%(HPLC)(N) 1g. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2021). (PDF)-[6][11]Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the chamomile extracts obtained with liquid CO2 at different temperatures. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 12, 2026, from [Link]

-

Zang, L., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Molecules, 24(18), 3248. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 5,6-Diamino-1,3-benzodithiole-2-thione. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Butamifos. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H8N2S5 | CID 2818208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound >98.0%(HPLC)(N) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Butamifos [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound with significant potential in materials science and organic synthesis. While a peer-reviewed publication detailing the synthesis and crystallographic analysis of this specific compound could not be identified, this guide leverages publicly available crystallographic data from the Cambridge Structural Database (CSD ID: 233804) to elucidate its molecular geometry, packing, and potential intermolecular interactions. A proposed synthetic pathway is also outlined, based on established methodologies for the synthesis of related 1,3-dithiole-2-thione derivatives. This document is intended to serve as a valuable resource for researchers interested in the structure-property relationships of this and similar compounds, and to provide a foundation for future investigations into its potential applications.

Introduction

This compound is a derivative of the versatile 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand system. The dmit framework and its derivatives are renowned for their ability to form charge-transfer salts and metal complexes with interesting electronic properties, including electrical conductivity and superconductivity.[1] The title compound, with its cyanoethylthio substituents, is of particular interest due to the potential for these functional groups to influence intermolecular interactions, crystal packing, and ultimately, the material's bulk properties. The presence of multiple sulfur atoms and nitrile groups suggests a rich structural chemistry and the possibility of applications in the design of organic conductors, semiconductors, and functional materials.[2]

This guide provides a detailed examination of the solid-state structure of this compound, offering insights into its molecular conformation and supramolecular assembly.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S₅ | PubChem[3] |

| Molecular Weight | 304.48 g/mol | PubChem[3] |

| Appearance | Light yellow to amber to dark green crystalline powder | Chem-Impex[2] |

| Melting Point | 81 - 85 °C | Chem-Impex[2] |

| CAS Number | 132765-35-6 | PubChem[3] |

Synthesis and Crystallization

Disclaimer: As of the writing of this guide, a specific, peer-reviewed, and validated experimental protocol for the synthesis of this compound could not be located in the public domain. The following proposed synthesis is based on well-established methods for the preparation of similar 1,3-dithiole-2-thione derivatives and should be considered a theoretical and unvalidated protocol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the alkylation of a suitable 1,3-dithiole-2-thione-4,5-dithiolate salt with 3-bromopropionitrile. A common precursor for the dithiolate salt is the zincate complex, bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Hypothetical Protocol

-

Synthesis of the Zincate Complex: The synthesis would begin with the reduction of carbon disulfide with sodium metal in an aprotic solvent like dimethylformamide (DMF) to generate sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).[1] This salt would then be reacted in situ with zinc chloride (ZnCl₂) and a phase-transfer catalyst such as tetraethylammonium bromide to precipitate the more stable and handleable bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate complex.

-

Alkylation Reaction: The isolated zincate complex would be dissolved in a suitable solvent like acetone. To this solution, a stoichiometric amount of 3-bromopropionitrile would be added. The reaction mixture would be stirred, likely at room temperature or with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture would be filtered to remove any inorganic salts. The filtrate would then be concentrated under reduced pressure. The resulting crude product would be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

-

Crystallization: Single crystals suitable for X-ray diffraction could be obtained by slow evaporation of a solution of the purified product in a solvent such as ethanol or acetonitrile.

Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is available from the Cambridge Crystallographic Data Centre under the deposition number CCDC 233804.

Crystallographic Data

A summary of the crystallographic data is presented in Table 2. The specific details of the data collection and refinement are not publicly available in a formal publication.

| Parameter | Value |

| CCDC Deposition No. | 233804 |

| Empirical Formula | C₉H₈N₂S₅ |

| Formula Weight | 304.48 |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | Data not publicly available |

| β (°) | Data not publicly available |

| γ (°) | Data not publicly available |

| Volume (ų) | Data not publicly available |

| Z | Data not publicly available |

| Calculated Density | Data not publicly available |

| R-factor | Data not publicly available |

Note: Detailed unit cell parameters and refinement data are not available in a publicly accessible publication. This information would typically be found in the associated scientific article or the CIF file.

Molecular Structure

The molecular structure of this compound is characterized by a central 1,3-dithiole-2-thione ring. This core is substituted at the 4- and 5-positions with 2-cyanoethylthio groups.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Analysis of Bond Lengths and Angles

While the full crystallographic information file (CIF) is not readily accessible without a direct subscription to the CSD, an analysis of a closely related and published structure, 4,5-Bis(2-cyanoethylsulfanyl)-1,2-dithiole-3-thione, can provide valuable insights into the expected bond lengths and angles. In such molecules, the C=S bond of the thione group is typically around 1.65 Å. The C-S single bonds within the dithiole ring are expected to be in the range of 1.74-1.78 Å. The C=C bond of the dithiole ring is expected to have a length of approximately 1.35 Å, indicative of its double bond character. The bond lengths and angles within the cyanoethylthio side chains are anticipated to adopt standard values for C-C, C-S, and C≡N bonds.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound is likely to be influenced by a combination of weak intermolecular interactions. These may include:

-

S···S Interactions: The presence of multiple sulfur atoms suggests the potential for short S···S contacts between adjacent molecules, which are known to play a significant role in the packing of sulfur-rich compounds and can influence their electronic properties.

-

S···N Interactions: The nitrogen atoms of the cyano groups can act as weak hydrogen bond acceptors, potentially forming interactions with sulfur atoms of neighboring molecules.

-

C-H···N and C-H···S Hydrogen Bonds: Weak hydrogen bonds involving the methylene protons and the nitrogen or sulfur atoms could also contribute to the stability of the crystal lattice.

The interplay of these interactions will determine the overall three-dimensional arrangement of the molecules in the solid state, which in turn will dictate the material's physical properties.

Potential Applications

Given its structural features, this compound is a promising candidate for several applications:

-

Organic Electronics: As a derivative of the dmit ligand, this compound could serve as a precursor for the synthesis of novel organic conductors and semiconductors.[2] The cyanoethylthio groups may allow for fine-tuning of the electronic properties and intermolecular interactions.

-

Materials Science: The sulfur-rich nature of the molecule makes it a potential building block for advanced materials, including those with applications in non-linear optics and energy storage.

-

Organic Synthesis: This compound can be utilized as a versatile intermediate in the synthesis of more complex sulfur-containing heterocyclic systems.[2]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, based on the available crystallographic data. The molecular structure is characterized by a planar 1,3-dithiole-2-thione core with flexible cyanoethylthio substituents. The crystal packing is anticipated to be governed by a network of weak intermolecular interactions, including S···S and S···N contacts. While a validated synthetic protocol is not currently available in the literature, a plausible synthetic route has been proposed. Further research is warranted to fully elucidate the synthesis, properties, and potential applications of this intriguing molecule. The information presented herein provides a solid foundation for future studies in this area.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Reference not found in search results.

- Reference not found in search results.

- Reference not found in search results.

- Reference not found in search results.

- Reference not found in search results.

- Reference not found in search results.

- Reference not found in search results.

- Reference not found in search results.

-

Grokipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. [Link]

Sources

"literature review of 1,3-dithiole-2-thione derivatives"

An In-depth Technical Guide to the Chemistry and Applications of 1,3-Dithiole-2-Thione Derivatives

Introduction: The Versatile Sulfur-Rich Heterocycle

The 1,3-dithiole-2-thione scaffold, a five-membered heterocyclic ring containing three sulfur atoms, serves as a foundational building block in synthetic and materials chemistry.[1] Its unique electronic structure and reactivity have given rise to a rich family of derivatives with profound impacts on molecular electronics, coordination chemistry, and increasingly, in biological and industrial applications. This guide provides a comprehensive literature review, delving into the synthesis, core properties, and diverse applications of these remarkable compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part I: The Synthetic Landscape

The utility of 1,3-dithiole-2-thione derivatives is deeply rooted in the synthetic methodologies developed to access both the core structure and its key analogues. The choice of a synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

Core Synthesis of 1,3-Dithiole-2-Thiones

A general and efficient method for synthesizing 1,3-dithiole-2-thiones involves the reaction of acetylenic compounds with sources of dithiocarboxylic acids.[2][3] Another prevalent pathway involves the reaction of active methylene compounds with carbon disulfide in the presence of a base, followed by alkylation and cyclization. These methods provide versatile entry points to a wide array of substituted derivatives.[2]

Herein, we outline a representative protocol for the synthesis of a substituted 1,3-dithiole-2-thione derivative.

Protocol: Synthesis of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione

-

Objective: To synthesize a key precursor for Tetrathiafulvalene (TTF).[4][5]

-

Step 1: Generation of the Dianion. In a rigorously dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), sodium metal is reacted with carbon disulfide (CS₂) in a polar aprotic solvent like dimethylformamide (DMF). This reaction generates the sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) salt.[6][7]

-

Causality: The use of an alkali metal like sodium is necessary to reduce carbon disulfide, forming the reactive C₃S₅²⁻ dianion. DMF is an ideal solvent as it is polar enough to dissolve the reactants and intermediates but is aprotic, preventing protonation of the highly basic species formed.[6]

-

-

Step 2: Acylation. The freshly prepared solution of Na₂dmit is then treated with an acylating agent, such as benzoyl chloride. This reaction proceeds via nucleophilic attack of the thiolate anions on the electrophilic carbonyl carbon of the benzoyl chloride.[7]

-

Step 3: Work-up and Isolation. Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is quenched with water and the product is extracted using an appropriate organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the pure 4,5-bis(benzoylthio)-1,3-dithiole-2-thione.[4]

Synthesis of Key Derivatives

Two of the most significant derivatives of 1,3-dithiole-2-thione are Tetrathiafulvalene (TTF) and the metal-coordinating ligand 1,3-dithiole-2-thione-4,5-dithiolate (dmit).

TTF is a pivotal organosulfur compound that has been the subject of over 10,000 scientific publications due to its role in the development of molecular electronics.[8] Most syntheses involve the coupling of 1,3-dithiole-2-thione or 1,3-dithiol-2-one building blocks.[8] A common strategy is the phosphite-mediated coupling of two thione units.

Caption: General schematic for the synthesis of TTF derivatives from 1,3-dithiole-2-thiones.

An expedient and high-yield synthesis (85%) has been developed starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, which can be isolated in high purity without chromatography, making it suitable for large-scale production.[4][5]

The dianion C₃S₅²⁻, commonly known as "dmit," is a classic dithiolene ligand used extensively in coordination chemistry.[6] Its metal complexes have led to the discovery of molecular superconductors and materials with unique electronic and magnetic properties.[6][9]

The synthesis typically starts with the reduction of carbon disulfide (CS₂) with sodium metal in DMF.[6][7] This straightforward method produces the sodium salt, Na₂dmit, which can be used directly in the synthesis of metal complexes.[6][10]

Caption: Synthesis of the Na₂dmit salt and its subsequent use in forming a metal complex.

Part II: Physicochemical Properties and Coordination Chemistry

The applications of 1,3-dithiole-2-thione derivatives are a direct consequence of their unique electronic characteristics.

Electrochemical Properties: The Heart of Functionality

The most defining feature of this class of compounds, particularly TTF, is their redox activity. TTF can be oxidized twice in two successive, reversible one-electron steps at mild potentials to form a stable radical cation (TTF⁺) and a dication (TTF²⁺).[11]

-

TTF ⇌ TTF⁺ + e⁻

-

TTF⁺ ⇌ TTF²⁺ + e⁻

This reversible redox behavior is central to its function in charge-transfer complexes and molecular switches.[11] The planarity of the oxidized species allows for efficient π-π stacking, which is crucial for charge transport in the solid state, leading to materials with high electrical conductivity.[8][11] Derivatives of TTF have been synthesized to tune these redox properties for specific applications in organic electronics.[12][13]

| Compound | E¹ (V vs. Ag/AgCl) | E² (V vs. Ag/AgCl) | Source |

| TTF | ~0.37 | ~0.74 | [11] |

| Substituted TTFs | Varies | Varies | [12][13] |

| Table 1: Representative Redox Potentials of Tetrathiafulvalene (TTF). The exact potentials can vary based on substituents and experimental conditions. |

Coordination Chemistry of the DMIT Ligand

The dmit anion is known as a "non-innocent" ligand, meaning it actively participates in the redox processes of the metal complexes it forms.[6] This property allows for the creation of complexes where the electron density is delocalized over both the metal center and the ligand, leading to a rich variety of electronic states. This has been instrumental in the synthesis of molecular conductors and superconductors, such as the famous TTF[Ni(dmit)₂]₂, the first molecular superconductor.[6][9] Dmit forms stable complexes with a wide range of transition metals, including Ni, Pd, Pt, Au, and others.[6][9][10]

Part III: Applications Driven by Core Properties

The unique synthetic accessibility and electrochemical properties of 1,3-dithiole-2-thione derivatives have enabled their use in a broad spectrum of scientific and technological fields.

Materials Science

This is the most established area of application, driven by the remarkable electronic properties of TTF and dmit complexes.

-

Organic Conductors and Superconductors: Charge-transfer salts formed between electron donors like TTF and electron acceptors (e.g., TCNQ) or with dmit-metal complex anions can self-assemble into segregated stacks.[6][11] This architecture facilitates the movement of charge carriers along the stacks, resulting in materials that exhibit metallic conductivity and, in some cases, superconductivity at low temperatures.[6]

-

Molecular Electronics: The ability to switch TTF between its neutral, radical cation, and dication states using an electrical potential makes it an excellent component for molecular switches and data storage devices.[11] This redox switching can alter the molecule's conformation and its interaction with other molecules, a principle used in the design of molecular machines like rotaxanes and catenanes.[11]

-

Liquid Crystals: By attaching long alkyl chains or other mesogenic units to the TTF core, derivatives have been synthesized that exhibit liquid crystalline phases.[12] These materials combine the charge-transport properties of the TTF core with the self-assembly and processability of liquid crystals, making them attractive for organic optoelectronic devices.[12]

Biological and Medicinal Chemistry

While the parent scaffold is best known for materials science, various sulfur-containing heterocycles, including dithiolethiones and related structures, have shown promising biological activities. It is crucial to note that much of the literature explores a variety of dithiole and thione structures, not exclusively 1,3-dithiole-2-thiones.

-

Antifungal and Antibacterial Activity: Several studies have investigated the antimicrobial properties of dithiole derivatives. For instance, 4-(4-chlorophenylazo)-5-thiophen-2-yl-[4][8]dithiole-3-thione showed activity against both gram-negative and gram-positive bacteria.[14] Related structures like 1,3-thiazolidine-2-thiones have also demonstrated significant fungicidal activity against various plant pathogens.[15][16] The proposed mechanism often involves interference with fungal cell integrity and metabolic processes.[17]

-

Anti-inflammatory and Chemopreventive Potential: The related 3H-1,2-dithiole-3-thione (D3T) is a known potent inducer of antioxidant genes and has shown therapeutic effects in experimental models of autoimmune inflammatory diseases by modulating immune cell activation.[18] This highlights the potential for dithiolethiones as a class to interact with biological pathways relevant to disease.

Caption: A typical workflow for evaluating the antifungal potential of newly synthesized compounds.

Industrial Chemistry

The high sulfur content and ability of these compounds to interact with metal surfaces have led to their investigation as corrosion inhibitors.

-

Corrosion Inhibitors: Thiadiazole and dithiazole derivatives have demonstrated high efficiency in protecting carbon steel from corrosion in acidic environments.[19][20][21] The mechanism involves the adsorption of the inhibitor molecule onto the metal surface. The sulfur and nitrogen atoms act as active sites, forming a protective film that physically blocks the corrosive medium and reduces both anodic and cathodic reactions.[21] Density functional theory (DFT) calculations have been used to confirm that the sulfur atoms of the thione and dithiole fragments are key to the strong adsorption on the steel surface.[19][21]

Part IV: Future Outlook and Conclusion

The field of 1,3-dithiole-2-thione derivatives continues to evolve. While their role in materials science is well-established, significant opportunities lie ahead. The exploration of their biological activities is still in its early stages; targeted synthesis and rigorous screening could uncover novel therapeutic agents. The development of derivatives for applications in sensing, catalysis, and energy storage, perhaps by integrating them into metal-organic frameworks, represents another exciting frontier.[11] The rich and tunable chemistry of the 1,3-dithiole-2-thione core ensures its continued relevance and promises further groundbreaking discoveries across multiple scientific disciplines.

References

- Wikipedia.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- ChemInform.

- Grokipedia.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Taylor & Francis Online. Synthesis and liquid crystal behaviour of tetrathiafulvalenes/1,3-dithiol-2-thione and p-cyanoazobenzene.

- Grokipedia.

- Taylor & Francis Online.

- ResearchGate.

- BenchChem. Application Notes and Protocols for Fungicidal Activity Studies of 1,3-Thiaselenole-2-thione.

- The Journal of Organic Chemistry. Efficient and general synthesis of 1,3-dithiole-2-thiones.

- Chemical Research in Chinese Universities.

- ResearchGate.

- The Journal of Organic Chemistry. New synthesis of 1,3-dithiole-2-thiones.

- ResearchGate.

- Wikipedia.

-

ResearchGate. Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-[4][8]Dithiole-3-Thione.

- PubMed. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis.

- MDPI. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.

- PMC - NIH.

- PubMed. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety.

- Bohrium.

- MDPI. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution.

- NIH. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution.

- PubChem - NIH. 1,3-Dithiole-2-Thione | C3H2S3 | CID 70254.

Sources

- 1. 1,3-Dithiole-2-Thione | C3H2S3 | CID 70254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A805226C [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]

- 8. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. grokipedia.com [grokipedia.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Syntheses, Electrochemical Behaviors, Spectral Properties and DFT Calculations of Two 1,3-Dithiole Derivatives [crcu.jlu.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Developing a robust thiadiazole derivative corrosion inhibitor for dynamic supercritical CO2 aqueous environment: Electrochemical tests and DFT calculations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution [mdpi.com]

- 21. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrochemical Behavior of Dithiolethiones

Part 1: Introduction to Dithiolethiones

Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] Their unique five-membered ring structure, featuring a disulfide bond and a thione group, underpins their diverse biological activities, which range from antioxidative and anti-inflammatory to potent anticancer and chemopreventive effects.[1] A notable member of this class is oltipraz, which has been extensively studied for its ability to inhibit chemical carcinogenesis.[3][4][5][6]

The pharmacological effects of dithiolethiones are intimately linked to their ability to modulate cellular redox signaling pathways.[7] A key mechanism of action involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[3][7] This activation leads to the upregulation of a suite of cytoprotective phase II detoxification enzymes, including glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] Understanding the electrochemical behavior of dithiolethiones is paramount, as their redox properties are central to their interaction with biological systems and their therapeutic potential. This guide provides a comprehensive exploration of the core electrochemical principles governing dithiolethiones, their behavior in biological contexts, and the advanced techniques used to study them.

Part 2: The Redox Soul of Dithiolethiones: Core Electrochemical Principles

The biological activity of dithiolethiones is fundamentally driven by their rich and complex redox chemistry. Their ability to accept and donate electrons allows them to participate in a variety of biochemical reactions, influencing the cellular redox state.

Section 2.1: The Thione-Dithiole Redox Couple

The core of dithiolethione electrochemistry lies in the reversible reduction of the dithiolethione moiety. This process typically involves the sequential addition of two electrons to form a radical anion and subsequently a dianion.[8][9][10] The stability of these reduced species is a key determinant of the compound's overall redox behavior and its subsequent biological effects. The substituents on the dithiolethione ring can significantly influence the reduction potentials, thereby tuning the molecule's reactivity.

Section 2.2: Cyclic Voltammetry as a Primary Investigative Tool

Cyclic voltammetry (CV) is an indispensable technique for characterizing the redox properties of dithiolethiones.[11] It provides valuable information about their reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of the generated intermediates.[11][12]

Experimental Protocol: Cyclic Voltammetry of a Dithiolethione

-

Preparation of the Analyte Solution: Dissolve the dithiolethione compound in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure sufficient conductivity. The typical analyte concentration is in the millimolar range.

-

Electrochemical Cell Setup: A standard three-electrode configuration is employed.[12]

-

Working Electrode: A glassy carbon electrode is commonly used due to its wide potential window and inertness.[12]

-

Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, is crucial for obtaining stable and reproducible results in organic solvents.[12]

-

Counter (Auxiliary) Electrode: A platinum wire or mesh is typically used as the counter electrode.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Set the initial and final potentials to encompass the redox events of interest.

-

Apply a potential sweep at a defined scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

Perform multiple cycles to assess the stability of the redox species.

-

Interpretation of a Cyclic Voltammogram

A typical cyclic voltammogram of a dithiolethione will exhibit one or more reduction peaks on the forward scan (cathodic waves) and corresponding oxidation peaks on the reverse scan (anodic waves). The peak potentials (Ep) provide information about the thermodynamics of the electron transfer, while the peak currents (ip) are related to the concentration of the analyte and the kinetics of the reaction. For a reversible one-electron process, the separation between the cathodic and anodic peak potentials (ΔEp) is theoretically 59/n mV at 25°C, where n is the number of electrons transferred.